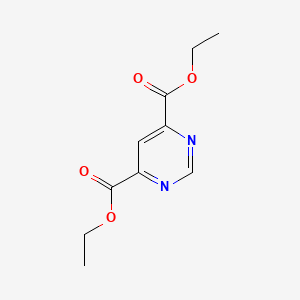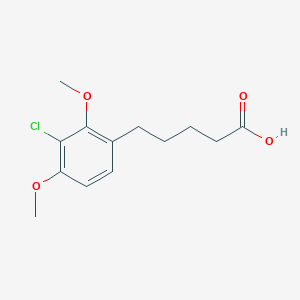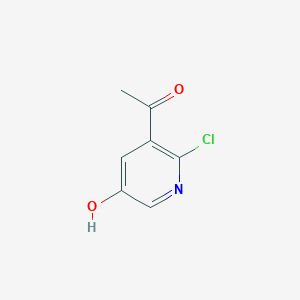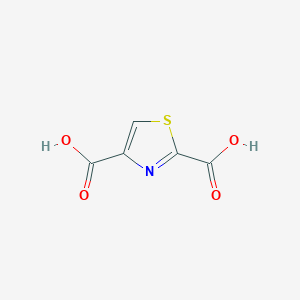
(R)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a carbamate group attached to a benzyl moiety. Its stereochemistry plays a crucial role in its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, amino acids, and carbamates.
Reaction Conditions: The reaction conditions often include the use of protecting groups to ensure selective reactions. Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.
Industrial Production Methods
In industrial settings, the production of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Implementing automated processes for precise control of reaction conditions.
Purification: Employing advanced purification techniques like crystallization and distillation to achieve high purity.
化学反応の分析
Types of Reactions
®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of benzyl halides.
科学的研究の応用
®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its target enzymes or receptors.
Effects: Inhibiting or activating specific biological processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate: The enantiomer of the compound with different stereochemistry.
Benzyl carbamate: Lacks the amino and hydroxy groups, leading to different reactivity and applications.
N-Benzylglycine: Similar structure but with different functional groups.
Uniqueness
®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
benzyl N-[(2R)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m1/s1 |
InChIキー |
NGEWHDOZPGSSLG-SECBINFHSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CO)C(=O)N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)





![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)

![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)


![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)
